アベシノスタット
概要
説明
アベキシノスタットは、ヒストン脱アセチル化酵素(HDAC)の新しい広域スペクトルヒドロキサム酸系阻害剤であり、潜在的な抗腫瘍活性があります。これは、ファーマサイクリック社によって開発され、キノミック社にライセンス供与されました。 アベキシノスタットは現在、非ホジキンリンパ腫や慢性リンパ性白血病を含むさまざまな種類の癌の治療における有効性について調査されています .
科学的研究の応用
Abexinostat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylases and their role in gene expression and chromatin remodeling.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and differentiation in various cell lines.
Medicine: Under clinical investigation for the treatment of various cancers, including non-Hodgkin lymphoma, chronic lymphocytic leukemia, and solid tumors.
Industry: Potential applications in the development of new therapeutic agents and as a reference compound in drug discovery
作用機序
アベキシノスタットは、ヒストン脱アセチル化酵素を阻害することで作用します。これらの酵素は、ヒストンタンパク質からアセチル基を除去することにより、より凝縮したクロマチン構造と遺伝子発現の低下を引き起こします。ヒストン脱アセチル化酵素を阻害することで、アベキシノスタットはヒストンのアセチル化を促進し、より緩んだクロマチン構造と遺伝子発現の増加をもたらします。 これにより、腫瘍抑制遺伝子の活性化と癌細胞におけるアポトーシスの誘導につながる可能性があります .
生化学分析
Biochemical Properties
Abexinostat targets HDAC enzymes, inhibiting the proliferation of cancer cells and inducing cancer cell death, or apoptosis . Histone deacetylation is carried out by a family of related HDAC enzymes . The inhibition of these enzymes by Abexinostat causes changes to chromatin structure and gene expression patterns .
Cellular Effects
Abexinostat has shown to have varying effects on different types of cells. For instance, it induced differentiation in cancer stem cells (CSCs) from low-dose sensitive breast cancer cell lines (BCLs), whereas it did not have any effect on the CSC population from high-dose sensitive BCLs . It also showed promising results in patients with relapsed/refractory non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) .
Molecular Mechanism
Abexinostat exerts its effects at the molecular level as a pan-histone deacetylase inhibitor . It targets HDAC enzymes, inhibiting the proliferation of cancer cells and inducing apoptosis . Histone deacetylation is carried out by a family of related HDAC enzymes . Inhibition of these enzymes by Abexinostat causes changes to chromatin structure and gene expression patterns .
Temporal Effects in Laboratory Settings
Abexinostat has been characterized by its unique pharmacokinetic profile and oral dosing schedule, allowing for continuous exposure at concentrations required for efficient tumor cell killing . In a phase II study, patients received oral Abexinostat at 80 mg BID for 14 days of a 21-day cycle and continued until progressive disease or unacceptable toxicity .
Dosage Effects in Animal Models
In a pharmacokinetic study, Abexinostat levels in rat plasma were determined following gavage at a dose of 8.0 mg/kg . The study enabled accurate and quick determination of Abexinostat levels in rat plasma .
Metabolic Pathways
Abexinostat is metabolized via differing metabolic pathways from pazopanib, predominantly via CYP3A4 for pazopanib and via glucuronidation for Abexinostat .
Transport and Distribution
Abexinostat, due to its unique pharmacokinetic profile and oral dosing schedule, allows for continuous exposure at concentrations required for efficient tumor cell killing .
Subcellular Localization
As a histone deacetylase inhibitor, it is expected to localize in the nucleus where it can interact with histones and other proteins to exert its effects .
準備方法
合成経路と反応条件
アベキシノスタットの合成には、ベンゾフランコアの調製から始まる複数のステップが含まれます。主要なステップは次のとおりです。
ベンゾフランコアの形成: これは、フェノール誘導体と適切なアルデヒドを含む環化反応によって達成されます。
ヒドロキサム酸部分の導入: このステップでは、ベンゾフラン中間体を酸性条件下でヒドロキシルアミンと反応させます。
最終カップリング: 最終ステップでは、ヒドロキサム酸中間体をジメチルアミノエチル基とカップリングしてアベキシノスタットを形成します.
工業生産方法
アベキシノスタットの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を保証するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
アベキシノスタットは、次のようなさまざまな種類の化学反応を起こします。
酸化: アベキシノスタットは、酸化されてさまざまな酸化誘導体を形成することができます。
還元: 還元反応は、アベキシノスタットをその還元型に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまな酸化、還元、および置換されたアベキシノスタット誘導体が含まれ、それぞれが異なる化学的性質と潜在的な生物学的活性を持ちます .
科学研究への応用
アベキシノスタットは、次のものを含む幅広い科学研究への応用があります。
化学: ヒストン脱アセチル化酵素の阻害とその遺伝子発現とクロマチンリモデリングにおける役割を研究するためのツール化合物として使用されます。
生物学: さまざまな細胞株における細胞周期制御、アポトーシス、および分化への影響について調査されています。
医学: 非ホジキンリンパ腫、慢性リンパ性白血病、および固形腫瘍を含むさまざまな癌の治療法として臨床試験中です。
類似化合物との比較
アベキシノスタットは、次のような他のヒストン脱アセチル化酵素阻害剤と比較されます。
ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される別のヒドロキサム酸系HDAC阻害剤です。
ロミデプシン: 末梢T細胞リンパ腫の治療に使用される環状ペプチドHDAC阻害剤です。
独自性
アベキシノスタットは、複数のHDACアイソフォームに対する広域スペクトル活性と、効率的な腫瘍細胞の殺傷に必要な濃度で継続的な曝露を可能にする好ましい薬物動態プロファイルにより、ユニークです .
類似化合物のリスト
- ボリノスタット
- ロミデプシン
- ベリノスタット
特性
IUPAC Name |
3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUCONCHVWBMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229005 | |
Record name | Abexinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Abexinostat is a novel histone deacetylase (HDAC) inhibitor. HDAC inhibitors target HDAC enzymes and inhibit the proliferation of cancer cells and induce cancer cell death, or apoptosis. Histone deacetylation is carried out by a family of related HDAC enzymes. Inhibition of these enzymes causes changes to chromatin structure and to gene expression patterns, which results in the inhibition of proliferation of cancer cells, and induction of apoptosis. | |
Record name | Abexinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12565 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
783355-60-2 | |
Record name | Abexinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=783355-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abexinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783355602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abexinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12565 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Abexinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethylaminomethyl)-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABEXINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYO470654U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。